Quinoline, 5-nitro-8-((4-phenyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5-nitro-8-((4-phenyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5-nitro-8-((4-phenyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, nitro compounds, and triazole precursors. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium, copper, or other transition metals.
Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are frequently used.
Temperature and Pressure: Reactions may be conducted under reflux conditions or at elevated temperatures and pressures to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5-nitro-8-((4-phenyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl)thio)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The triazole moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinoline, 5-nitro-8-((4-phenyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl)thio)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes.
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription.
Signal Transduction: Modulation of signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Triazole Derivatives: Compounds like fluconazole, used as antifungal agents.
Nitro Compounds: Nitrobenzene and nitrofurantoin, known for their antimicrobial activities.
Uniqueness
Quinoline, 5-nitro-8-((4-phenyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl)thio)- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
87236-39-3 |
---|---|
Molecular Formula |
C22H14N6O2S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-nitro-8-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]quinoline |
InChI |
InChI=1S/C22H14N6O2S/c29-28(30)18-8-9-19(20-17(18)7-4-12-24-20)31-22-26-25-21(15-10-13-23-14-11-15)27(22)16-5-2-1-3-6-16/h1-14H |
InChI Key |
MNJJGQZQQPHWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.